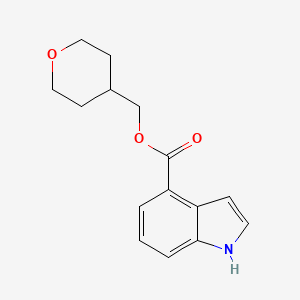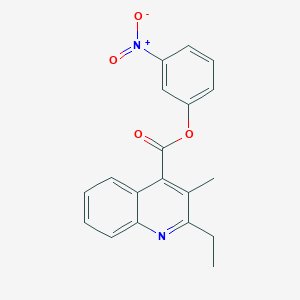![molecular formula C15H21N3O2 B7421114 N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7421114.png)
N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a formamido group and an alkenyl amide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide typically involves multiple steps:
-
Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 2-methyl-6-(propan-2-yl)pyridine intermediate. This can be achieved through a Friedländer synthesis, where an aldehyde and a ketone react in the presence of an acid catalyst.
-
Formylation: : The pyridine intermediate is then subjected to formylation to introduce the formamido group. This can be done using formic acid or formamide under acidic conditions.
-
Amidation: : The final step involves the reaction of the formylated pyridine with an appropriate alkenyl amine to form the desired this compound. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability, continuous flow reactors can be used. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants.
Catalysis: The use of catalysts, such as palladium or other transition metals, can improve reaction rates and selectivity.
Purification: Industrial processes also incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced amides or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Oxidized amides or carboxylic acids.
Reduction: Reduced amides or primary alcohols.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions, stabilizing the compound within the binding site. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]amino}ethyl)prop-2-enamide
- N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]carbamoyl}ethyl)prop-2-enamide
Uniqueness
Compared to similar compounds, N-(2-{[2-methyl-6-(propan-2-yl)pyridin-3-yl]formamido}ethyl)prop-2-enamide is unique due to the presence of the formamido group, which enhances its ability to form hydrogen bonds and increases its binding affinity to specific molecular targets. This makes it a valuable compound for developing highly selective drugs and materials with tailored properties.
Propriétés
IUPAC Name |
2-methyl-6-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-5-14(19)16-8-9-17-15(20)12-6-7-13(10(2)3)18-11(12)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZPSOARULRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7421036.png)
![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-5-nitro-1,3-benzoxazol-2-one](/img/structure/B7421038.png)
![5-Methyl-5-[3-(tetrazol-1-yl)phenyl]-3-[[1-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7421051.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B7421074.png)
![(1,7-Dimethyl-3-oxo-1,2-dihydroinden-4-yl) 2-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B7421079.png)
![Ethyl 1-[2-[(4-fluoro-2-methoxycarbonylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxylate](/img/structure/B7421083.png)
![N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B7421092.png)
![N-[6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-oxohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7421100.png)
![1-(2-But-3-enoxyethyl)-3-[1-(4-pyrimidin-5-ylphenyl)ethyl]urea](/img/structure/B7421106.png)
![1-(2-Methyl-1,3-benzoxazol-6-yl)-3-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]urea](/img/structure/B7421107.png)

![3-[(1,1-Dioxothian-4-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B7421133.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B7421134.png)
